

# The Discovery, Origin, and Scientific Profile of Quizartinib (C<sub>21</sub>H<sub>16</sub>ClFN<sub>4</sub>O<sub>4</sub>): A Technical Guide

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## Compound of Interest

Compound Name: C<sub>21</sub>H<sub>16</sub>ClFN<sub>4</sub>O<sub>4</sub>

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## Abstract

Quizartinib, with the chemical formula **C<sub>21</sub>H<sub>16</sub>ClFN<sub>4</sub>O<sub>4</sub>**, is a potent, second-generation, and highly selective oral inhibitor of the FMS-like tyrosine kinase 3 (FLT3).[1][2][3] Initially discovered by Ambit Biosciences, it is now under the development of Daiichi Sankyo.[1] This technical guide provides a comprehensive overview of the discovery, origin, and detailed scientific profile of Quizartinib. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering in-depth information on its mechanism of action, experimental validation, and clinical significance, particularly in the context of Acute Myeloid Leukemia (AML).

## Discovery and Origin

Quizartinib, formerly known as AC220, was identified through a systematic drug discovery process aimed at developing a potent and selective inhibitor of FLT3, a receptor tyrosine kinase that is frequently mutated in AML.[2] The development was driven by the significant unmet medical need for effective treatments for AML patients with FLT3 mutations, which are associated with a poor prognosis.[4] Ambit Biosciences originally discovered the compound, and its development was later continued by Daiichi Sankyo.[1]

## Mechanism of Action: Targeting the FLT3 Signaling Pathway

Quizartinib functions as a type II FLT3 inhibitor, binding to the ATP-binding pocket of the FLT3 kinase domain in its inactive conformation.<sup>[5]</sup> This binding prevents the autophosphorylation and subsequent activation of the FLT3 receptor, even in the presence of activating mutations like the internal tandem duplication (ITD) in the juxtamembrane domain.<sup>[5]</sup>

The inhibition of FLT3 by Quizartinib blocks downstream signaling cascades crucial for the proliferation and survival of leukemic cells.<sup>[6]</sup> These pathways include:

- **RAS/RAF/MEK/ERK Pathway:** Inhibition of this pathway leads to decreased cell proliferation.
- **PI3K/AKT Pathway:** Blockade of this pathway promotes apoptosis (programmed cell death).
- **STAT5 Pathway:** Interruption of STAT5 signaling further contributes to the anti-leukemic effects.

The high selectivity of Quizartinib for FLT3 minimizes off-target effects, a desirable characteristic for targeted cancer therapies.<sup>[2]</sup>

## FLT3 Signaling Pathway Inhibition by Quizartinib

Caption: Quizartinib inhibits the FLT3 receptor, blocking downstream signaling pathways.

## Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Quizartinib.

**Table 1: In Vitro Potency of Quizartinib**

Cell Line	FLT3 Mutation	IC50 (nM)	Reference
MV4-11	ITD	0.56	<sup>[7]</sup>
MOLM-13	ITD	~1	<sup>[1]</sup>
MOLM-14	ITD	~1	<sup>[1]</sup>

**Table 2: Clinical Efficacy in FLT3-ITD Positive AML (QuANTUM-First Trial)**

Outcome	Quizartinib + Chemotherapy	Placebo + Chemotherapy	Hazard Ratio (95% CI)	p-value	Reference
Median Overall Survival	31.9 months	15.1 months	0.78 (0.62-0.98)	0.0324	<a href="#">[8]</a>
Complete Remission (CR) Rate	55%	55%	-	-	<a href="#">[8]</a>
Median Duration of CR	38.6 months	12.4 months	-	-	<a href="#">[8]</a>

## Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of scientific findings.

## Synthesis of Quizartinib

A reported synthesis route for Quizartinib involves the following key steps:

- Preparation of 4-[2-(4-Morpholinyl)ethoxy]aniline: 4-Nitrophenol is reacted with 4-(2-chloroethyl)morpholine hydrochloride to yield 4-[2-(4-nitrophenoxy)ethyl]morpholine. This intermediate is then hydrogenated using 10% Pd/C to give 4-[2-(4-Morpholinyl)ethoxy]aniline.[\[9\]](#)
- Formation of the Imidazo[2,1-b][\[6\]](#)[\[9\]](#)benzothiazole core: The aniline derivative undergoes a two-step cyclization process to form 7-[2-(4-morpholinyl)-ethoxy]-2-(4-nitrophenyl)imidazo[2,1-b][\[6\]](#)[\[9\]](#)benzothiazole.[\[9\]](#)

- Reduction of the Nitro Group: The nitro group on the benzothiazole derivative is reduced to an amine using iron and ammonium chloride, yielding 4-[7-[2-(4-Morpholinyl)-ethoxy]-imidazo[2,1-b][6][9]benzothiazole-2-yl]aniline.[9]
- Urea Formation: Phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate, synthesized from 3-amino-5-t-butyl-isoxazole and phenyl chloroformate, is reacted with the aniline derivative from the previous step to form Quizartinib.[9]

Caption: A simplified workflow for the synthesis of Quizartinib.

## In Vitro Kinase Inhibition Assay

- Objective: To determine the inhibitory activity of Quizartinib against FLT3 kinase.
- Method: A common method is the KINOMEscan™, a competitive binding assay.
- Protocol Outline:
  - A DNA-tagged kinase is incubated with an immobilized ligand.
  - Quizartinib is added at various concentrations to compete for binding to the kinase.
  - The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.
  - The dissociation constant (Kd) is determined from the competition curve.

## Cell Proliferation Assay

- Objective: To assess the effect of Quizartinib on the proliferation of AML cells.
- Cell Lines: MV4-11, MOLM-13, and MOLM-14 cells, which harbor FLT3-ITD mutations, are commonly used.[1]
- Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay are frequently employed.
- Protocol Outline (MTT Assay):

- Cells are seeded in 96-well plates.
- Quizartinib is added at a range of concentrations and incubated for a specified period (e.g., 72 hours).
- MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- A solubilization solution is added to dissolve the formazan crystals.
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
- The IC<sub>50</sub> value, the concentration of the drug that inhibits cell growth by 50%, is calculated.

## Western Blot Analysis of FLT3 Signaling

- Objective: To confirm the inhibition of FLT3 and its downstream signaling pathways by Quizartinib.
- Protocol Outline:
  - AML cells (e.g., MV4-11) are treated with various concentrations of Quizartinib for a defined time.
  - Cells are lysed to extract total protein.
  - Protein concentration is determined using a method like the BCA assay.
  - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
  - The membrane is blocked and then incubated with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, p-STAT5, total STAT5, p-ERK, total ERK, p-AKT, and total AKT.
  - After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

## In Vivo Mouse Xenograft Model

- Objective: To evaluate the anti-tumor efficacy of Quizartinib in a living organism.
- Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used.
- Protocol Outline:
  - Human AML cells (e.g., MV4-11) are injected subcutaneously or intravenously into the mice.
  - Once tumors are established, mice are randomized into treatment and control groups.
  - Quizartinib is administered orally at specified doses (e.g., 1-10 mg/kg/day).[1]
  - Tumor volume and body weight are monitored regularly.
  - At the end of the study, tumors may be excised for further analysis (e.g., western blotting, histology).

## Clinical Development and Approval

Quizartinib has undergone extensive clinical evaluation. The pivotal Phase III QuANTUM-First trial demonstrated a significant improvement in overall survival for patients with newly diagnosed FLT3-ITD-positive AML when Quizartinib was added to standard chemotherapy.[8][10][11][12] Based on these positive results, Quizartinib, under the brand name Vanflyta, received FDA approval in July 2023 for the treatment of adult patients with newly diagnosed AML that is FLT3-ITD positive.[8]

Caption: The clinical development pathway of Quizartinib.

## Conclusion

Quizartinib represents a significant advancement in the targeted therapy of FLT3-ITD positive AML. Its discovery and development exemplify a rational, mechanism-based approach to

cancer drug design. The in-depth understanding of its mechanism of action, supported by robust preclinical and clinical data, has established Quizartinib as a valuable therapeutic option for a patient population with a historically poor prognosis. This technical guide provides a foundational resource for the scientific community to further explore and build upon the knowledge of this important anti-leukemic agent.

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